ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which undergoes cyclization and subsequent esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline esters.
Scientific Research Applications
ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with cellular proteins and enzymes, modulating their activity. The compound’s quinoline core allows it to intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Shares the dimethylamino group but lacks the quinoline core.
2-Ethylhexyl 4-(dimethylamino)benzoate: Similar in structure but with different alkyl groups.
4,4’-Bis(diethylamino)benzophenone: Contains similar functional groups but with a different core structure
Uniqueness
ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H28N2O3 |
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Molecular Weight |
368.5g/mol |
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-5-16-21(22(26)27-6-2)19(14-10-12-15(13-11-14)24(3)4)20-17(23-16)8-7-9-18(20)25/h10-13,19,23H,5-9H2,1-4H3 |
InChI Key |
TWBJQPAPCOXILT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)N(C)C)C(=O)OCC |
Canonical SMILES |
CCC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)N(C)C)C(=O)OCC |
Origin of Product |
United States |
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